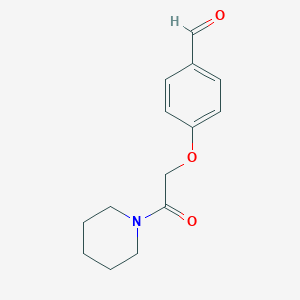

Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

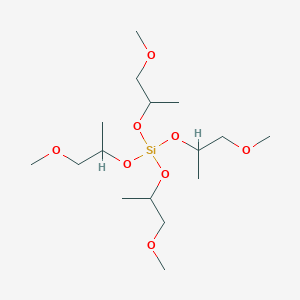

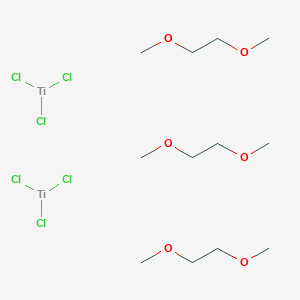

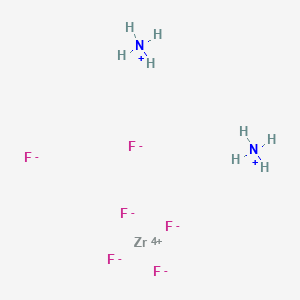

The synthesis of heterotelechelic poly(ethylene glycol) (PEG) derivatives that contain a benzaldehyde group has been demonstrated with high efficiency and selectivity. The process begins with the ring-opening polymerization of ethylene oxide (EO) using potassium 4-(diethoxymethyl)benzyl alkoxide as an initiator. This step yields an alpha-benzylacetal-omega-methansulfonyl PEG, which is then converted to a dithiocarbonate derivative. Subsequent reactions involve deprotection and conversion to a 2-pyridyldithio group at the omega-end, followed by the generation of the benzaldehyde group at the alpha-end through treatment with an aqueous HCl solution. The final product, CHO-Bz-PEG-SSpyl, is characterized by NMR, confirming the presence of the benzaldehyde and 2-pyridyldithio end groups .

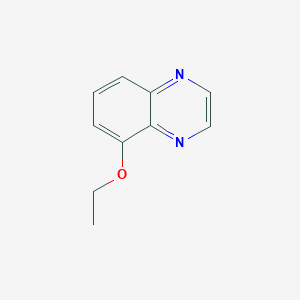

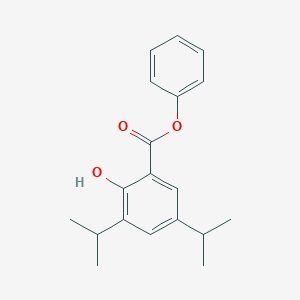

Molecular Structure Analysis

The molecular structure of the synthesized CHO-Bz-PEG-SSpyl is confirmed through NMR spectroscopy, which shows the successful attachment of the benzaldehyde and 2-pyridyldithio groups to the PEG molecule. The benzaldehyde group at the alpha-end is particularly significant as it can conjugate with various ligands that have a primary amino group, forming a pH-sensitive imine linkage. This functional group is crucial for the potential applications of the heterotelechelic PEG in drug delivery and other biomedical fields .

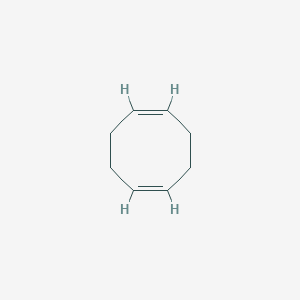

Chemical Reactions Analysis

The chemical reactivity of benzaldehyde groups in the context of Pd-catalyzed ortho C-H hydroxylation has been explored. Using 4-chloroanthranilic acid as a transient directing group, the ortho C-H hydroxylation of benzaldehydes is achieved. This process involves the use of 1-fluoro-2,4,6-trimethylpyridnium triflate as an oxidant and p-toluenesulfonic acid as an oxygen nucleophile. The study highlights the role of external nucleophiles in the outcome of Pd(IV) reductive eliminations, which is a critical consideration for the modification of benzaldehyde-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized heterotelechelic PEG derivatives are inferred from the synthesis and molecular structure analyses. The presence of the benzaldehyde group suggests that these compounds can participate in pH-sensitive reactions, which is an important property for the development of stimuli-responsive materials. Additionally, the PEG backbone imparts solubility and biocompatibility, making the derivatives suitable for biomedical applications. The reactivity of the benzaldehyde group in Pd-catalyzed reactions further indicates the potential for chemical modifications that can enhance the functionality of these materials .

科学的研究の応用

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution is a fundamental chemical reaction that plays a crucial role in the synthesis of various aromatic compounds, including those related to benzaldehyde derivatives. A study by Pietra and Vitali (1972) demonstrated the reactivity of piperidine with nitro-substituted benzenes, resulting in substituted piperidinobenzenes. This reaction showcases the potential for creating complex molecules through substitutions, which can be foundational in developing new materials or pharmaceuticals Pietra & Vitali, 1972.

Biotransformation for Chemical Synthesis

Biotransformation using microorganisms presents an eco-friendly approach to synthesizing valuable chemical compounds. Rogers et al. (1997) highlighted the microbial biotransformation of benzaldehyde to L-phenylacetylcarbinol (L-PAC), a key intermediate in producing ephedrine and pseudoephedrine. This process emphasizes the importance of biocatalysis in producing complex organic molecules from simpler ones, offering a sustainable alternative to traditional chemical synthesis Rogers, Shin, & Wang, 1997.

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are crucial for environmental remediation, particularly in degrading persistent organic pollutants. Qutob et al. (2022) reviewed the degradation of acetaminophen, highlighting the formation of various by-products through AOPs, including benzaldehyde. This study underlines the role of AOPs in mitigating environmental pollution by breaking down complex organic pollutants into less harmful compounds, thereby reducing their ecological impact Qutob, Hussein, Alamry, & Rafatullah, 2022.

Enzymatic Remediation of Organic Pollutants

The enzymatic degradation of organic pollutants using redox mediators and enzymes like laccases and peroxidases offers a promising avenue for environmental clean-up. Husain and Husain (2007) discussed how redox mediators enhance the efficiency of enzymes in degrading recalcitrant compounds, including those related to benzaldehyde derivatives. This approach benefits from the specificity and efficiency of enzymatic reactions, providing targeted degradation of pollutants Husain & Husain, 2007.

Safety And Hazards

Benzaldehyde, the parent compound of Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy-, is classified as a flammable liquid. It can cause skin and eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .

特性

IUPAC Name |

4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-10-12-4-6-13(7-5-12)18-11-14(17)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOMRIFBTYVLIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169149 |

Source

|

| Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |

CAS RN |

17172-62-2 |

Source

|

| Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017172622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。